Hydroquinone-d4
Overview
Description
Hydroquinone-d4 is a derivative of Hydroquinone . It is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H2D4O2 . It has two hydroxyl groups bonded to a benzene ring in a para position . It is a white granular solid .
Molecular Structure Analysis
The molecular formula of Hydroquinone-d4 is C6H2D4O2 . The molecular weight is 114.135287112 . The structure of Hydroquinone-d4 is similar to that of Hydroquinone, which has two hydroxyl groups bonded to a benzene ring in a para position .
Scientific Research Applications
1. Skin Whitening and Melanogenesis
Hydroquinone and its derivatives, such as arbutin and deoxyarbutin, have been studied for their effects on melanogenesis and antioxidation. Research suggests that these compounds inhibit tyrosinase activity, impacting skin pigmentation processes. Deoxyarbutin, in particular, demonstrates potent tyrosinase inhibition, reduced cytotoxicity, and certain antioxidation potential, making it a potentially effective and safe alternative to hydroquinone for skin whitening purposes (Hu et al., 2009).
2. Oxidative DNA Damage and Genotoxicity
Hydroquinone's effects on genotoxicity and oxidative DNA damage have been observed in HepG2 cells. The compound induced DNA strand breaks, DNA-protein crosslinks, and chromosome breaks, primarily through oxidative stress mechanisms. This suggests that hydroquinone can exert genotoxic effects, potentially through DNA damage caused by increased reactive oxygen species levels (Luo et al., 2008).
3. Interaction with Fullerenes
Research into the interaction between hydroquinone and fullerenes (both pristine and doped) indicates potential applications in drug delivery and sensor technologies. The adsorption energies and electronic properties of hydroquinone interacting with fullerenes were examined, highlighting the sensitivity of silicon or boron-doped fullerenes to the hydroquinone molecule (Ergürhan et al., 2018).
4. Bioavailability and Metabolism in Human Skin
Studies on hydroquinone's topical bioavailability and metabolism in humans revealed rapid movement into the stratum corneum and continuous plasma levels, indicating significant skin penetration. The in vivo bioavailability was around 45.3% from a 2% cream formulation. This highlights the importance of considering both the bioavailability of intact hydroquinone and its metabolic processes in risk assessments (Wester et al., 1998).
properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480399 | |
Record name | (~2~H_4_)Benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinone-d4 | |
CAS RN |
25294-85-3 | |
Record name | (~2~H_4_)Benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25294-85-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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